molecular formula C17H12Cl3N3O B214194 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dichlorophenyl)benzamide

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dichlorophenyl)benzamide

Cat. No. B214194
M. Wt: 380.7 g/mol
InChI Key: AHQOXWOXRJBIOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dichlorophenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dichlorophenyl)benzamide is not fully understood. However, studies have suggested that it inhibits the activity of certain enzymes that are involved in cell growth and division. This inhibition leads to the suppression of tumor growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dichlorophenyl)benzamide can induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit angiogenesis (the formation of new blood vessels) which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dichlorophenyl)benzamide in laboratory experiments is its potency and specificity. This compound has been shown to have a high selectivity towards cancer cells and does not affect normal cells. However, one of the limitations of this compound is its solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the research on 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dichlorophenyl)benzamide. One of the most promising areas of research is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as drug delivery and imaging. Finally, more studies are needed to determine the optimal dosage and administration methods for this compound in cancer treatment.

Synthesis Methods

The synthesis of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dichlorophenyl)benzamide can be achieved using various methods. One of the most commonly used methods is the reaction of 2,4-dichlorobenzoyl chloride with 4-chloropyrazole in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-(2-aminoethyl)benzamide to yield the final product.

Scientific Research Applications

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dichlorophenyl)benzamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in cancer research. Studies have shown that this compound has potent anti-tumor activity and can inhibit the growth of various cancer cell lines.

properties

Product Name

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dichlorophenyl)benzamide

Molecular Formula

C17H12Cl3N3O

Molecular Weight

380.7 g/mol

IUPAC Name

3-[(4-chloropyrazol-1-yl)methyl]-N-(2,4-dichlorophenyl)benzamide

InChI

InChI=1S/C17H12Cl3N3O/c18-13-4-5-16(15(20)7-13)22-17(24)12-3-1-2-11(6-12)9-23-10-14(19)8-21-23/h1-8,10H,9H2,(H,22,24)

InChI Key

AHQOXWOXRJBIOB-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)CN2C=C(C=N2)Cl)C(=O)NC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)CN3C=C(C=N3)Cl

Origin of Product

United States

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